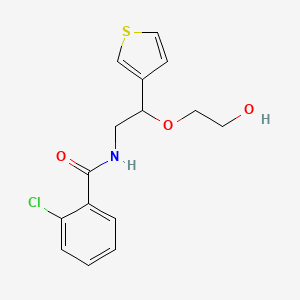

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNDGHLMVQTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Nucleophilic Substitution: Starting with a benzamide derivative, a chloro group can be introduced via nucleophilic substitution using a chlorinating agent such as thionyl chloride.

Ether Formation: The hydroxyethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Thiophene Introduction: The thiophen-3-yl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines or dechlorinated products.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antiviral Applications

Research indicates that thiophene derivatives exhibit antiviral properties by targeting viral proteins or host cell factors essential for viral replication. For instance, studies have shown that certain derivatives can inhibit the replication of viruses such as the hepatitis C virus and other RNA viruses. The specific mechanisms often involve interference with viral polymerases or proteases, making these compounds promising candidates for antiviral drug development.

Antimicrobial Properties

The sulfonamide group present in thiophene derivatives is associated with significant antibacterial activity. This mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have demonstrated that related compounds effectively combat strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Thiophene derivatives have been explored for their antiproliferative effects against various cancer cell lines. Research has indicated that some compounds show IC50 values indicating effective inhibition of cell growth. The structural features of these compounds allow them to interact with cellular pathways involved in tumor growth and metastasis, warranting further investigation into their potential as anticancer agents.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of thiophene-based compounds against the hepatitis C virus. The results showed that specific analogs exhibited EC50 values significantly lower than those of standard antiviral agents, indicating their potential as effective treatments for viral infections .

Case Study 2: Antimicrobial Activity

In another study focusing on the antibacterial properties of sulfonamide-containing thiophene derivatives, researchers reported MIC values demonstrating superior efficacy compared to traditional antibiotics against multi-drug resistant bacterial strains . This highlights the compound's relevance in addressing antibiotic resistance.

Case Study 3: Anticancer Research

A comprehensive analysis investigated the antiproliferative effects of various thiophene derivatives on human cancer cell lines. The findings revealed several compounds with promising activity profiles, with some achieving IC50 values in the low micromolar range against breast and lung cancer cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophenyl groups could play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

- The target compound lacks the piperazine moiety present in Blass’s derivatives, which is critical for D3 receptor interaction.

Benzamide Derivatives with Heterocyclic Substituents

- 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 313496-17-2) : Replaces thiophene with a 5-methoxyindole group. This indole moiety is associated with serotonin receptor modulation. The compound has a molecular weight of 328.8 g/mol and a higher logP (3.9), indicating greater lipophilicity compared to the target compound .

- N-(Benzo[d]thiazol-2-yl)benzamide : Incorporates a benzothiazole ring, which is often linked to antitumor or antimicrobial activity. Synthesized in 57% yield via oxidative coupling .

Key Differences :

- The thiophene group in the target compound may offer better metabolic stability compared to indole or benzothiazole derivatives, as thiophenes are less prone to oxidative metabolism .

Pharmacologically Active Benzamides

- Calhex 231 (4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide): A calcilytic agent targeting calcium-sensing receptors (CaSR). Its cyclohexyl and naphthalene substituents enhance hydrophobic interactions with transmembrane domains, unlike the target compound’s polar hydroxyethoxy group .

- Procainamide Hydrochloride (p-Amino-N-[2-(diethylamino)ethyl]benzamide): A Class IA antiarrhythmic drug.

Key Differences :

- The target compound’s lack of ionizable groups (e.g., diethylamino in procainamide) may limit its utility in ion channel modulation .

Biological Activity

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, with the CAS number 2034365-58-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a benzamide moiety, a chloro substituent, and a thiophene ring, which may contribute to its pharmacological properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 325.8 g/mol

- Structure : The compound features a benzamide structure with a hydroxyethoxy group and a thiophene ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on related benzamide derivatives have shown activity against bacterial strains such as Mycobacterium tuberculosis and Escherichia coli, often comparable to established antibiotics like isoniazid and ciprofloxacin . The presence of the thiophene ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their uptake into microbial cells.

Anti-inflammatory Properties

Thiophene derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that the introduction of hydroxyethoxy groups can modulate the compound's interaction with inflammatory pathways, potentially leading to reduced inflammation in cellular models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide. Key factors influencing its activity include:

- Chloro Substituent : Enhances lipophilicity and may influence receptor binding.

- Hydroxyethoxy Group : Increases solubility and bioavailability.

- Thiophene Ring : Contributes to the overall pharmacological profile by participating in π-stacking interactions with biological targets.

Case Studies

- In Vitro Studies : A series of synthesized benzamide derivatives were evaluated against various pathogens. The results indicated that modifications similar to those found in 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide led to enhanced antibacterial activity, particularly against Gram-positive bacteria .

- Anti-Cancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of benzamide derivatives typically involves multi-step nucleophilic substitution and amidation. For example, in analogous compounds like N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide, a bromoethyl intermediate is reacted with thiophen-3-ylbenzamide under reflux in anhydrous acetonitrile with N,N-diisopropylethylamine as a base. Purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) yields ~63% product . To improve yields:

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Key analytical techniques include:

- 1H NMR : Identify characteristic peaks for the thiophene ring (δ 6.8–7.5 ppm), hydroxyethoxy group (δ 3.5–4.2 ppm), and benzamide protons (δ 7.3–8.1 ppm) .

- LC/MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 361.3 [M+H]+ for related benzamides) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å in chlorobenzamide derivatives) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the thiophene or benzamide rings) influence biological activity in related compounds?

Methodological Answer: In neuroleptic benzamides, substituents like chloro, methoxy, or methylamino groups enhance receptor binding. For example:

Q. Q4. What experimental strategies can resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. Mitigation strategies:

Q. Q5. How can computational methods predict the binding mode of this compound to target receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3). Key residues: Asp110 (hydrogen bonding), Phe346 (π-π stacking with thiophene) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. Q6. What are the challenges in optimizing this compound’s pharmacokinetics (e.g., metabolic stability)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.